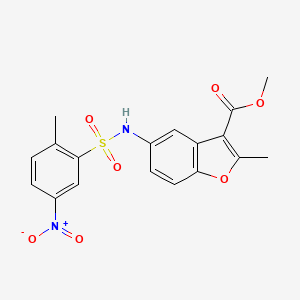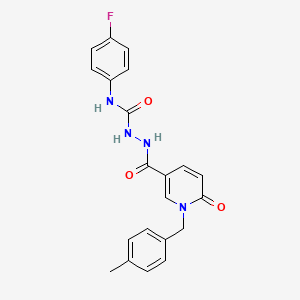![molecular formula C21H17N3O3S B2585798 N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852366-12-2](/img/structure/B2585798.png)
N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteurs de l'EGFR en thérapie anticancéreuse
Ce composé a été étudié pour son potentiel en tant qu'inhibiteur du récepteur du facteur de croissance épidermique (EGFR) . L'EGFR est une glycoprotéine transmembranaire, et les mutations qui conduisent à une surexpression ou une suractivité de l'EGFR ont été associées à divers cancers humains . Le composé a montré un potentiel pour former un certain nombre d'interactions de liaison, stabilisant la protéine EGFR lorsqu'elle se lie à la cavité du récepteur . Cela pourrait potentiellement constituer une nouvelle classe de médicaments efficaces en thérapie anticancéreuse .
Propriétés optiques non linéaires (NLO)
Le composé a été synthétisé et caractérisé pour ses propriétés optiques non linéaires (NLO) . Deux des cinq composés nouvellement synthétisés ont présenté de fortes propriétés NLO . Ces propriétés ont été confirmées par spectroscopie UV et par le phénomène de génération de seconde harmonique (SHG) . Les composés ayant de grandes bandes interdites présentent plus de propriétés SHG .
Potentiel inhibiteur enzymatique
Le composé a été étudié pour son potentiel inhibiteur enzymatique contre la butyrylcholinestérase (BChE) et l'acétylcholinestérase (AChE) . Ces enzymes sont impliquées dans la dégradation de certains neurotransmetteurs, et les inhibiteurs de ces enzymes sont utilisés dans le traitement de maladies comme la maladie d'Alzheimer .
Mécanisme D'action
Target of Action
The primary target of N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein . Mutations leading to EGFR overexpression or overactivity have been associated with a variety of human cancers .
Mode of Action
The compound This compound interacts with its target, the EGFR, by inhibiting EGFR kinase activity . This inhibition competes with the receptor’s cognate ligands, potentially constituting a new class of effective drugs in cancer therapy .
Biochemical Pathways
The action of This compound affects the p53 activation pathway via mitochondrial-dependent pathways . This regulation of cell cycle and apoptosis is crucial in the context of cancer, where rapid cell proliferation is a common characteristic .
Pharmacokinetics
The pharmacokinetic properties of This compound The compound’s strong binding affinity towards the egfr, as substantiated by the binding energy calculation using the mm-pbsa approach, suggests potential bioavailability .
Result of Action
The action of This compound results in G2/M cell cycle arrest . The levels of p53 increase tremendously in cells treated with the compound . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The compound’s potential as a small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis, suggests that it may be a potential candidate for further biological testing in in vivo cancer models .
Analyse Biochimique
Biochemical Properties
The compound N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide has been studied as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane glycoprotein, and mutations that lead to EGFR overexpression or overactivity have been associated with a variety of human cancers .
Cellular Effects
The compound has shown potential anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . It has been observed to induce G2/M cell cycle arrest in the Colo205 cell line .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the EGFR kinase, thereby inhibiting its activity . This inhibition competes with the receptor’s cognate ligands, potentially constituting a new class of effective drugs in cancer therapy .
Temporal Effects in Laboratory Settings
Molecular dynamics simulation studies have shown that the EGFR protein becomes stable when the compound binds to the receptor cavity .
Metabolic Pathways
Given its potential role as an EGFR inhibitor, it may influence pathways related to cell growth and proliferation .
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-14-6-4-7-15(12-14)13-27-24-11-5-8-16(20(24)26)19(25)23-21-22-17-9-2-3-10-18(17)28-21/h2-12H,13H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCGHPRHPAKGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2585716.png)
![4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide](/img/structure/B2585717.png)
![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2585718.png)
![2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B2585721.png)
![ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2585722.png)
![1-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2585724.png)
![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2585725.png)
![4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2585726.png)

![2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid](/img/structure/B2585728.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride](/img/structure/B2585731.png)


